REACTION_CXSMILES
|
[N:1]#[N:2].[C:3]([NH:15][NH2:16])(=[O:14])[C:4]1[C:5](=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:6]([NH:8][NH2:9])=[O:7].O.NN.NN>O>[C:3]([NH:15][NH2:16])(=[O:14])[C:4]1[C:5](=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:6]([NH:8][NH2:9])=[O:7].[NH2:1][NH2:2] |f:2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)NN)=CC=CC1)(=O)NN
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Name
|
|
Quantity
|
9.57 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 mL round bottom flask equipped with a magnetic stir bar and a condenser
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
while warm
|
Type
|
ADDITION
|
Details
|
The filtrate was added to about 1 L of ethanol
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at room temperature
|
Type
|
CUSTOM
|
Details
|
to afford 9.0 g (46 mmol, 75% yield) of fluffy, white powder
|
Type
|
CUSTOM
|
Details
|
by 150° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C=1C(C(=O)NN)=CC=CC1)(=O)NN.NN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |